6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula . This compound features a pyrrolo[2,3-B]pyridine core structure, characterized by a bromine atom at the 6th position and a carboxylic acid group at the 2nd position. Its unique structure makes it of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as a building block for various pharmaceuticals .
This compound is classified under heterocyclic compounds and is recognized for its potential applications in drug discovery and development. The compound's chemical identity is confirmed by its CAS number, which is 1379360-58-3 . It is also noted for its hazardous nature, with safety classifications indicating that it may cause harmful effects if ingested or if it comes into contact with skin .
The synthesis of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves two main steps: bromination of a pyrrolopyridine derivative followed by carboxylation.
In industrial settings, methods may be optimized for large-scale production, including the use of continuous flow reactors to maintain consistent reaction conditions and improve yields. Purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels .
The molecular structure of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can be represented as follows:
The compound's structure features a fused pyrrole and pyridine ring system, contributing to its unique chemical properties.
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactions are typically conducted under controlled conditions to optimize yields and minimize side products. The specific conditions (e.g., temperature, solvent) can significantly influence the outcome of these reactions.
The mechanism of action for 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with biological targets, potentially acting as an enzyme inhibitor or receptor modulator. The bromine substituent may enhance its binding affinity towards specific biological targets compared to non-brominated analogs.
Research indicates that compounds with similar structures often exhibit varied biological activities based on their substitution patterns. Therefore, understanding how modifications influence activity is critical for drug design .
Safety data indicates that the compound poses risks such as being harmful if swallowed and may cause skin irritation . Proper safety protocols should be followed when handling this compound.
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has several applications in scientific research:
This compound's versatility makes it valuable across various fields, particularly in pharmaceutical research where novel therapeutic agents are continuously sought after.
The term "privileged scaffold" denotes molecular frameworks capable of providing high-affinity ligands for diverse biological targets through systematic structural modifications. 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exemplifies this concept within kinase inhibitor discovery due to its ability to mimic adenine's hydrogen-bonding features in adenosine triphosphate (ATP) binding sites while allowing extensive peripheral substitution for enhancing potency and selectivity [6]. The planar, electron-rich bicyclic system engages in critical π-π stacking and hydrophobic interactions within kinase hinge regions, while the carboxylic acid group serves as a synthetic handle for appending pharmacophoric elements that access deeper hydrophobic pockets or allosteric sites.
Research highlights its pivotal role as an intermediate for synthesizing compounds targeting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and epidermal growth factor receptors (EGFRs) [6] [8]. For instance, derivatives incorporating this core demonstrated potent FGFR1-3 inhibition (IC₅₀ values in the nanomolar range), significantly suppressing proliferation, migration, and invasion in breast cancer models [8]. The bromine atom specifically enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), facilitating rapid exploration of structure-activity relationships (SAR) at the 6-position to optimize target engagement and physicochemical properties.
Table 1: Kinase Targets Addressed by Pyrrolo[2,3-b]pyridine-Based Inhibitors Derived from 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Kinase Target | Biological Function | Derivative Structural Features | Reported Activity |
---|---|---|---|
FGFR1-3 | Regulation of cell proliferation, angiogenesis | Amide-linked aryl/heteroaryl at C2-carboxylic acid | IC₅₀ = 7–25 nM (FGFR1-3) [8] |
VEGFR2 | Angiogenesis, vascular permeability | Substituted anilines at C2-carboxylic acid | IC₅₀ < 50 nM [6] |
EGFR | Epithelial cell growth, differentiation | C6-aryl groups via Suzuki coupling | IC₅₀ = 10–100 nM [6] |
The scaffold's adaptability is further evidenced by its application in synthesizing covalent kinase inhibitors. Strategic placement of electrophiles (e.g., acrylamides) on side chains appended to the carboxylic acid allows targeting of non-conserved cysteine residues in kinases, conferring enhanced selectivity and prolonged target residence time. This approach has yielded preclinical candidates with improved therapeutic indices against resistant cancer phenotypes [6].
The investigation of pyrrolopyridine derivatives in medicinal chemistry spans several decades, evolving from early explorations of natural product analogs to sophisticated, target-driven applications. Initially, research focused on unsubstituted 1H-pyrrolo[2,3-b]pyridine (7-azaindole) as a tryptophan analog or purine isostere, probing its intrinsic biological activity and fundamental physicochemical properties. These foundational studies established the scaffold's metabolic stability, favorable log P profiles, and capacity for both hydrogen bond donation and acceptance—attributes crucial for oral bioavailability and central nervous system penetration.
The strategic incorporation of the bromo and carboxylic acid substituents emerged as a transformative advancement, enabling precision chemistry that propelled the scaffold into high-impact drug discovery programs. The bromine atom, introduced via electrophilic halogenation of the electron-rich pyrrolopyridine ring, provided a synthetic vector for installing complex aryl, heteroaryl, or alkynyl groups via palladium-catalyzed cross-coupling methodologies [5] [6]. Concurrently, the carboxylic acid group allowed conversion into diverse derivatives (amides, esters, ketones) critical for modulating potency, solubility, and off-target profiles. This bifunctional capability transformed 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid from a chemical curiosity into a multipurpose building block.
Table 2: Milestones in the Development of Pyrrolopyridine-Based Therapeutics Featuring 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Time Period | Development Focus | Key Advancement | Therapeutic Area Impact |
---|---|---|---|
1990s–Early 2000s | Scaffold exploration | Synthesis and characterization of core halogenated/functionalized pyrrolopyridines; Initial kinase screening [6] | Oncology (kinase targets) |
Mid 2000s–2010s | Rational design of FGFR/VEGFR inhibitors | Structure-guided optimization leveraging C6 cross-coupling and C2 amidation; Preclinical proof-of-concept [8] | Antiangiogenics, Oncology |
2010s–Present | Targeted covalent inhibitors; Isoform selectivity | Cysteine-targeting warheads appended via C2-linkers; Selective ACC1 inhibitors from related isomers [10] | Oncology, Metabolic diseases |
A seminal shift occurred in the 2010s with the scaffold's integration into targeted cancer therapies, particularly against dysregulated kinases. Research demonstrated that derivatives synthesized from 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exhibited superior kinase inhibitory profiles compared to earlier azaindole analogs, attributed to improved three-dimensional complementarity within ATP-binding sites and reduced susceptibility to metabolic oxidation [8]. Parallel innovations exploited the scaffold for inhibiting metabolic enzymes like acetyl-CoA carboxylase 1 (ACC1), a promising oncology target. Although selective ACC1 inhibitors often utilize the isomeric 1H-pyrrolo[3,2-b]pyridine-3-carboxamide framework, their design principles directly stemmed from SAR studies on brominated pyrrolopyridine carboxylic acid precursors, highlighting the broader impact of this chemical class [10].
Recent trends emphasize leveraging this scaffold in proteolysis targeting chimeras (PROTACs), where its ability to bind kinase targets is exploited to recruit E3 ubiquitin ligases, enabling targeted protein degradation. This application underscores its enduring value in addressing emerging drug discovery paradigms beyond conventional occupancy-driven inhibition [6]. The historical trajectory of 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid illustrates a transition from a simple heterocyclic template to an indispensable component of the medicinal chemist's toolkit, enabling innovative solutions to complex therapeutic challenges.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1